

chemical structure and properties of trichloro(octyl)stannane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyltin

Cat. No.: B230729

[Get Quote](#)

Trichloro(octyl)stannane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trichloro(octyl)stannane, an organotin compound with relevance in industrial chemistry and potential implications in toxicology and drug development. This document details its chemical structure, physicochemical properties, synthesis methodologies, analytical procedures, and known biological interactions.

Chemical Structure and Properties

Trichloro(octyl)stannane, also known as **octyltin** trichloride, is an organometallic compound with the chemical formula $C_8H_{17}Cl_3Sn$. The structure consists of a central tin (Sn) atom covalently bonded to one octyl group and three chlorine atoms.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of trichloro(octyl)stannane.

Property	Value	Reference(s)
CAS Number	3091-25-6	[1]
Molecular Formula	C ₈ H ₁₇ Cl ₃ Sn	[1]
Molecular Weight	338.29 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Density	1.35 g/cm ³	[3]
Boiling Point	299.9 °C at 760 mmHg	[3]
Flash Point	135.2 °C	[3]
Water Solubility	330 µg/L at 20 °C	[4]
Solubility in Organic Solvents	Soluble in DMSO and chloroform; slightly soluble in ethyl acetate and methanol.	[5] [6]

Toxicological Properties

Organotin compounds, including trichloro(octyl)stannane, are known for their toxicity.[\[5\]](#) The available acute toxicity data is presented below.

Test Type	Route of Exposure	Species	Dose	Reference(s)
LD50	Oral	Rat	4600 mg/kg	[3]
LD50	Unreported	Rat	3800 mg/kg	[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of trichloro(octyl)stannane.

Synthesis of Trichloro(octyl)stannane

Several methods can be employed for the synthesis of trichloro(octyl)stannane. Below are detailed protocols for three common routes.

2.1.1. Direct Reaction Method

This method involves the direct reaction of metallic tin with n-octyl chloride.

- Materials:

- Finely powdered tin metal
- n-Octyl chloride
- n-Octyl iodide (as a promoter)
- Phosphorus trichloride (as a catalyst)

- Procedure:

- In a reaction vessel equipped with a stirrer and a distillation apparatus, combine finely powdered tin, n-octyl chloride (in molar excess), a catalytic amount of n-octyl iodide, and phosphorus trichloride.^[7]
- Heat the mixture with stirring to a temperature of 180-200 °C.
- During the reaction, α-octene will be formed as a byproduct and can be removed by distillation.^[7]
- After several hours (typically 4-6 hours), cool the reaction mixture to approximately 18 °C.
- Filter the mixture to remove unreacted tin and tin(II) chloride.
- Distill the filtrate under reduced pressure to remove excess n-octyl chloride and n-octyl iodide. The residue will be a mixture of di-n-octyltin dichloride and trichloro(octyl)stannane.^[7]

2.1.2. Redistribution Reaction

This common industrial method involves the reaction between **tetraoctyltin** and tin(IV) chloride.

[8]

- Materials:

- **Tetraoctyltin** ($\text{Sn}(\text{C}_8\text{H}_{17})_4$)
- Tin(IV) chloride (SnCl_4)

- Procedure:

- In a reaction vessel, react equimolar amounts of **tetraoctyltin** and tin(IV) chloride.[9]
- Maintain the reaction temperature between 20 and 60 °C.[9]
- The reaction will yield a mixture of organotin chlorides, from which trichloro(octyl)stannane can be purified.

2.1.3. Alkylation of Tin(IV) Chloride

This method utilizes an organoaluminum reagent to alkylate tin(IV) chloride.[5]

- Materials:

- Tin(IV) chloride (SnCl_4)
- Trioctylaluminum ($(\text{C}_8\text{H}_{17})_3\text{Al}$) as a donor complex with an ether or tertiary amine
- Inert organic solvent (e.g., hexane or toluene)

- Procedure:

- In a reaction vessel under a protective gas atmosphere, place tin(IV) chloride, optionally dissolved in an inert solvent.[5]
- Slowly add the trioctylaluminum donor complex to the tin(IV) chloride solution while maintaining the reaction temperature between 20 °C and 30 °C with cooling.[5]
- The reaction will produce a mixture of **octyltin** chlorides.

Purification of Trichloro(octyl)stannane

A common method for purifying trichloro(octyl)stannane from the reaction mixture is through aqueous extraction.[5][10]

- Materials:

- Crude trichloro(octyl)stannane mixture
- Aqueous hydrochloric acid (3-7%)
- n-Heptane (optional, as a diluent)

- Procedure:

- Dilute the crude organotin chloride mixture with an organic solvent like n-heptane if necessary.[10]
- Add an aqueous solution of hydrochloric acid (16% solution has been used in examples) to the organotin mixture.[10]
- Heat the mixture to 50 °C and stir for approximately 10 minutes.[10]
- Stop stirring and allow the two phases (aqueous and organic) to separate.
- The aqueous phase will be enriched with trichloro(octyl)stannane, while the organic phase will contain most of the **dioctyltin** and **trioctyltin** byproducts.[5]
- Separate the aqueous phase.
- Optionally, wash the aqueous phase with an organic solvent to further remove impurities. [5]
- Recover the purified trichloro(octyl)stannane from the aqueous phase.

Characterization of Trichloro(octyl)stannane

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the quantification of organotin compounds.[\[8\]](#)[\[11\]](#)

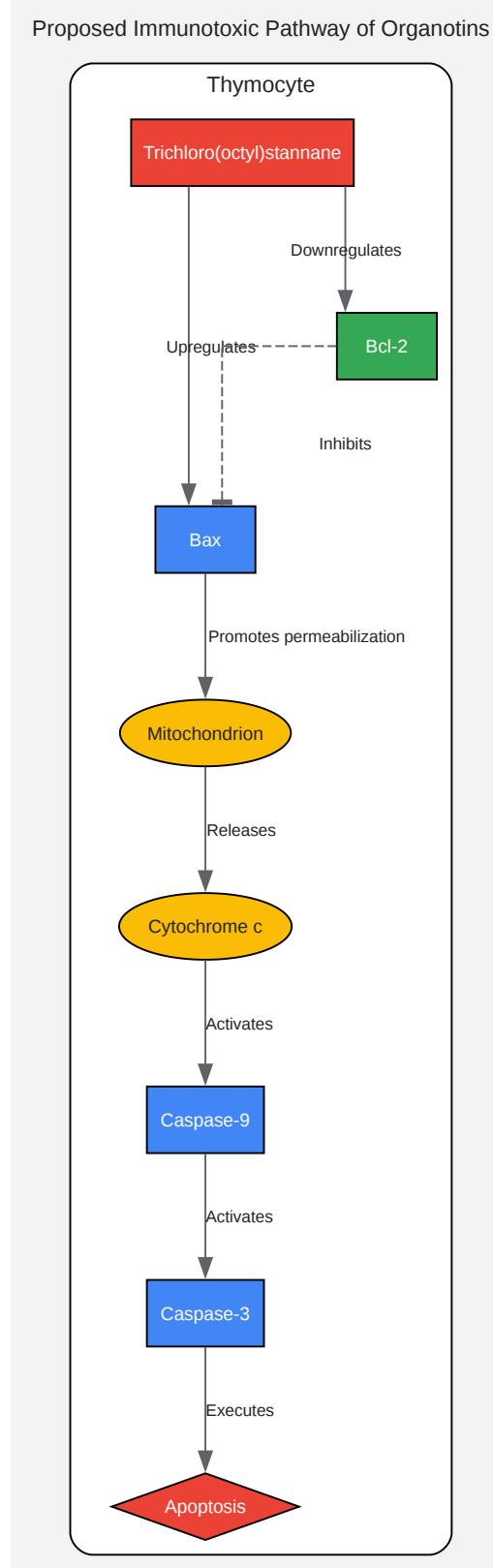
- Objective: To determine the concentration of trichloro(octyl)stannane in a sample.
- Methodology:
 - Sample Preparation (Migration): For solid matrices, a migration step is performed by incubating the sample in a dilute hydrochloric acid solution (e.g., 0.07 M HCl) to simulate leaching.[\[8\]](#)
 - Derivatization (Ethylation):
 - Take a known volume (e.g., 5 mL) of the sample solution.
 - Add an internal standard (e.g., a deuterated organotin compound).
 - Adjust the pH to approximately 4.7 using an acetate buffer.
 - Add 0.5 mL of a 2% (w/v) sodium tetraethylborate (NaB₄Et₄) solution.[\[8\]](#)
 - Immediately add 2 mL of hexane.
 - Vortex vigorously for 30 minutes to facilitate the derivatization of the polar organotin chloride to a volatile ethylated species and its extraction into the hexane layer.[\[8\]](#)
 - Allow the phases to separate.
 - GC-MS Analysis:
 - Injection: Inject 1 μ L of the hexane supernatant into the GC-MS system.[\[8\]](#)
 - Gas Chromatograph (GC) Conditions (Example):
 - Column: Agilent VF-XMS (60 m x 0.25 mm i.d. x 0.25 μ m) or a similar non-polar column.[\[8\]](#)
 - Carrier Gas: Helium at a constant flow of 1.5 mL/min.

- Oven Program: Use an appropriate temperature gradient to separate the derivatized organotin compounds.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- Quantification: The concentration is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical Protocol)

- Objective: To confirm the chemical structure of trichloro(octyl)stannane.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl_3).
- Expected ^1H NMR Spectra:
 - A triplet corresponding to the terminal methyl group (CH_3) of the octyl chain.
 - A series of multiplets corresponding to the methylene groups (CH_2) of the octyl chain.
 - A triplet for the methylene group adjacent to the tin atom, which may show satellite peaks due to coupling with tin isotopes (^{117}Sn and ^{119}Sn).
- Expected ^{13}C NMR Spectra:
 - Distinct signals for each of the eight carbon atoms in the octyl chain. The chemical shift of the carbon atom directly bonded to the tin atom will be significantly affected.
- Expected ^{119}Sn NMR Spectra:
 - A single resonance in the characteristic region for tetravalent tin compounds.

2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Hypothetical Protocol)


- Objective: To identify the functional groups present in trichloro(octyl)stannane.
- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
- Expected Absorption Bands:
 - C-H stretching vibrations from the octyl group in the range of 2850-2960 cm^{-1} .
 - C-H bending vibrations in the range of 1375-1465 cm^{-1} .
 - Sn-C stretching vibration at lower frequencies.
 - Sn-Cl stretching vibrations, typically found in the far-infrared region.

Biological Activity and Signaling Pathways

Organotin compounds are known to be toxic, with their biological activity often targeting the immune and nervous systems.[\[5\]](#) While specific signaling pathways for trichloro(octyl)stannane are not extensively detailed in the literature, the general mechanisms of organotin toxicity provide a framework for its potential biological effects.

Immunotoxicity: Induction of Apoptosis in Thymocytes

Organotins are known to induce apoptosis (programmed cell death) in thymocytes, which can lead to thymus atrophy.[\[12\]](#) This process is believed to be a key mechanism of their immunotoxicity. The proposed pathway involves the mitochondrial (intrinsic) pathway of apoptosis.

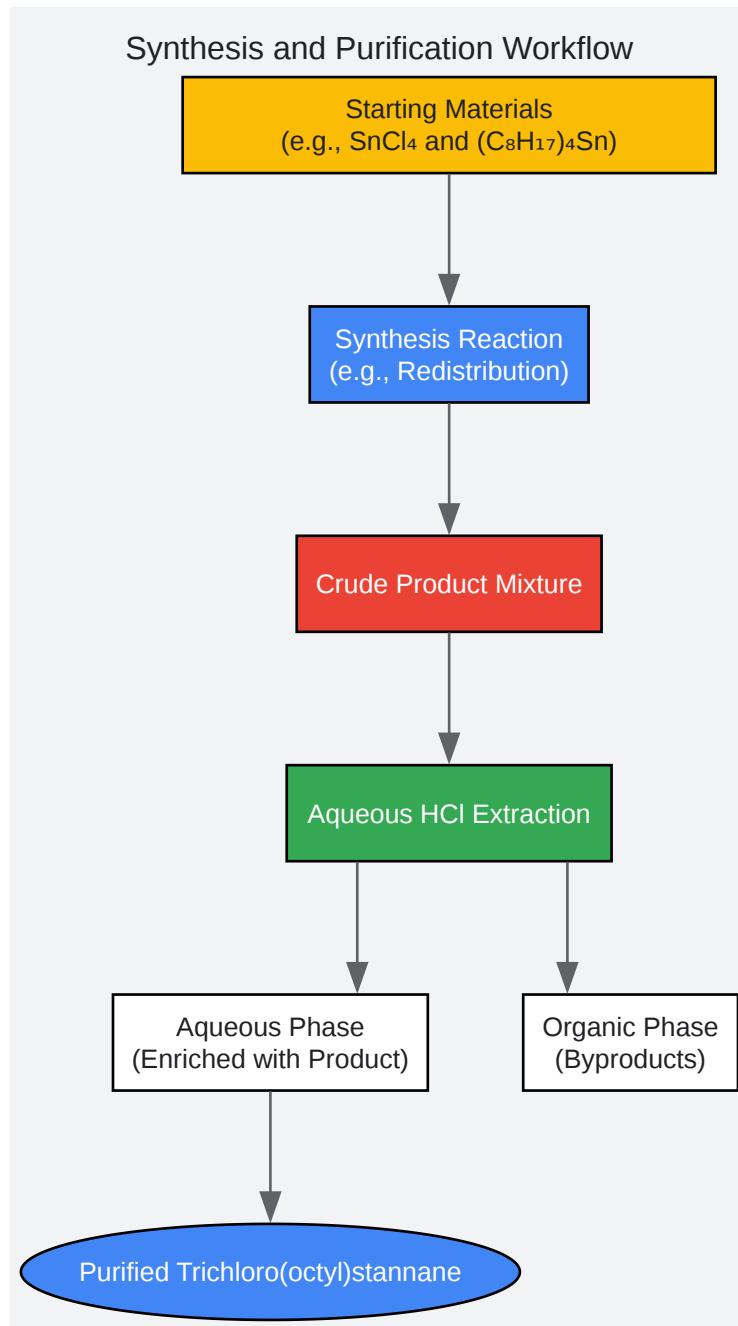


[Click to download full resolution via product page](#)

Caption: Proposed immunotoxic pathway of organotins leading to thymocyte apoptosis.

Potential as an Anticancer Agent

Some organotin compounds have been investigated for their potential as anticancer agents. [11] Their mechanism of action is thought to involve the induction of apoptosis in cancer cells. Studies on other organotin compounds have shown that they can modulate the levels of key proteins involved in apoptosis, such as p53, Bax, and Bcl-2.[13][14] An increase in the pro-apoptotic proteins p53 and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, shifts the cellular balance towards apoptosis.[14][15]

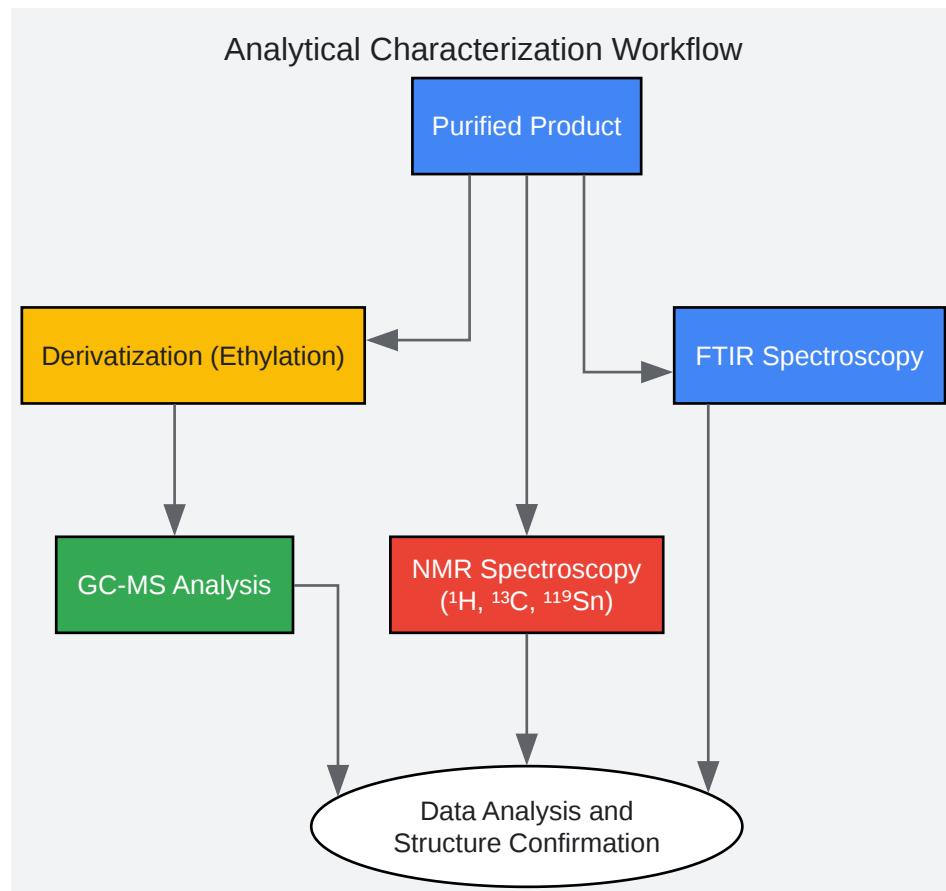

[Click to download full resolution via product page](#)

Caption: Hypothetical anticancer signaling pathway of organotins.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of trichloro(octyl)stannane.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of trichloro(octyl)stannane.

Analytical Characterization Workflow

This diagram outlines the steps for the analytical characterization of the synthesized trichloro(octyl)stannane.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of trichloro(octyl)stannane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octyltin trichloride | C₈H₁₇Cl₃Sn | CID 76538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3872143A - Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. KR20170097756A - Method for purifying mono-octyl tin trichloride - Google Patents [patents.google.com]
- 6. US3994944A - Method for making alkyl tin trichlorides - Google Patents [patents.google.com]
- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. DE102016217012A1 - Process for the preparation of high purity monoocetyltin trichloride - Google Patents [patents.google.com]
- 10. US10174060B2 - Process for purifying monoocetyl tin trichloride - Google Patents [patents.google.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Involvement of p53, Bax, and Bcl-2 pathway in microcystins-induced apoptosis in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of trichloro(octyl)stannane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b230729#chemical-structure-and-properties-of-trichloro-octyl-stannane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com